gamma-Octalactone

Description

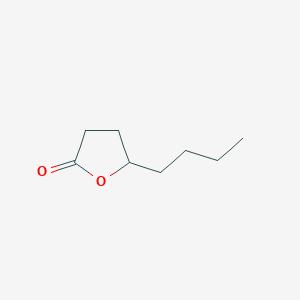

Structure

3D Structure

Properties

IUPAC Name |

5-butyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBFYZQJXZJBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047609 | |

| Record name | 4-Hydroxyoctanoic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour | |

| Record name | 2(3H)-Furanone, 5-butyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol and slightly soluble in water | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.980 | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-50-7 | |

| Record name | γ-Octalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyoctanoic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-OCTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHD6M52X0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Gamma-Octalactone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-octalactone (γ-octalactone) is a naturally occurring lactone, a cyclic ester, that plays a significant role as a flavor and fragrance compound.[1] It is a key aroma constituent in a variety of fruits such as peaches and apricots, as well as in dairy products and aged spirits.[1] Its characteristic sweet, creamy, and coconut-like aroma with fruity undertones makes it a valuable ingredient in the food, beverage, and cosmetics industries.[2][3] Beyond its sensory applications, γ-octalactone serves as a versatile building block in organic synthesis, presenting opportunities for the development of more complex molecules in pharmaceutical research.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, analytical methods, and its role in sensory perception.

Chemical Structure and Identification

This compound is chemically known as 5-butyloxolan-2-one.[5][6] Its structure consists of a five-membered tetrahydrofuran ring with a ketone group at the second position and a butyl side chain at the fifth position.[7] The presence of a chiral center at the C5 position means that γ-octalactone exists as two enantiomers, (R)- and (S)-γ-octalactone, which may exhibit different sensory properties.[8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 104-50-7[3][6] |

| Molecular Formula | C₈H₁₄O₂[3][7] |

| IUPAC Name | 5-Butyloxolan-2-one[5][6] |

| Synonyms | 4-Octanolide, 4-Hydroxyoctanoic acid lactone, γ-Octanoic lactone[6] |

| InChI Key | IPBFYZQJXZJBFQ-UHFFFAOYSA-N[6] |

| SMILES | CCCCC1CCC(=O)O1[6] |

| FEMA Number | 2796 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, fruity aroma.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, creamy, coconut-like, with peach and apricot nuances | [1][3] |

| Boiling Point | 234 °C at 760 mmHg | [8] |

| Density | ~0.977 g/cm³ at 25 °C | [4] |

| Flash Point | >100 °C (>212 °F) | [8] |

| Refractive Index | ~1.444 at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |

| Vapor Pressure | 0.002 mmHg at 25 °C |

Synthesis and Production Protocols

This compound can be produced through both chemical synthesis and biotechnological routes. The choice of method often depends on the desired end-use and whether a "natural" or "synthetic" label is required.

Chemical Synthesis

Two primary routes for the chemical synthesis of γ-octalactone are commonly employed.

This protocol is adapted from a similar synthesis for γ-undecalactone and describes a plausible route for γ-octalactone.

-

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a reflux condenser.

-

Initial Charge: Add 75 mL of 1-hexanol and 0.2 g of boric acid (catalyst) to the flask.

-

Heating: Heat the mixture to approximately 170°C with continuous stirring.

-

Reactant Addition: Prepare a mixture of 25 mL of 1-hexanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise into the reaction flask over a period of 4-5 hours.

-

Reaction: After the addition is complete, maintain the reaction mixture at 170°C under reflux for an additional 3 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation to isolate γ-octalactone.

-

This method involves the acid-catalyzed cyclization of 4-hydroxyoctanoic acid.[8]

-

Methodology:

-

Reactant Preparation: 4-hydroxyoctanoic acid is dissolved in a suitable non-polar solvent such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reaction: The mixture is heated to reflux. Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the lactone product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried over anhydrous sulfate and the solvent is removed under reduced pressure. The resulting crude γ-octalactone is purified by vacuum distillation.

-

Biotechnological Production (Fermentation)

The production of "natural" γ-octalactone can be achieved via fermentation using various microorganisms, such as the fungus Mucor circinelloides.[2][9] This process typically involves the biotransformation of a suitable substrate like an ester of octanoic acid.

-

Methodology:

-

Inoculum Preparation: Cultivate Mucor circinelloides in a nutrient-rich broth (e.g., Potato Dextrose Broth) for 24-48 hours at 25-28°C on a rotary shaker to produce a mature culture.

-

Fermentation Setup: In a sterile fermenter, prepare a suitable nutrient broth. Inoculate the broth with the mature culture.

-

Substrate Addition: After an initial growth phase of the fungus (e.g., 7 hours), continuously feed the substrate (e.g., ethyl octanoate) into the fermenter at a controlled rate (e.g., 0.7 mL/L/hour).

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 27°C) and pH (e.g., 7.1). Ensure aerobic conditions by maintaining a dissolved oxygen concentration of approximately 50% saturation.[9] The total fermentation time is typically around 40-50 hours in a fermenter.[2]

-

Product Extraction: After fermentation, acidify the broth to a low pH (e.g., pH 2.5-3.0) to facilitate the lactonization of any open-chain hydroxy acid.

-

Purification: Extract the γ-octalactone from the broth using an organic solvent such as methylene chloride. The solvent is then removed, and the crude product is purified by distillation.[9]

-

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of γ-octalactone in various matrices due to its volatility.

Quantification by GC-MS

-

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

For liquid samples (e.g., beverages), pipette 10 mL into a centrifuge tube.

-

Add a known amount of an internal standard (e.g., γ-undecalactone).

-

Add 10 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

-

Collect the organic (lower) layer. Repeat the extraction and combine the organic phases.

-

Dry the extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen to a final volume of ~100 µL.[10]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Acquire mass spectra over an m/z range of 40-300 amu.

-

Identification: Identify γ-octalactone based on its retention time and comparison of its mass spectrum with a reference spectrum. The characteristic base peak is often at m/z 85.[4]

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of γ-octalactone of known concentrations.

-

Quantify the amount of γ-octalactone in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

-

Sensory Perception and Biological Activity

The perception of γ-octalactone's aroma is initiated by its interaction with olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

Odorants like γ-octalactone are volatile molecules that, upon inhalation, bind to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[11] These receptors are G-protein coupled receptors (GPCRs).[12] The binding of an odorant molecule induces a conformational change in the receptor, which in turn activates an associated G-protein (G_olf).[12] This initiates a signal transduction cascade, as depicted in the diagram below.

Sensory Evaluation Protocols

To characterize the sensory profile of γ-octalactone or to determine if its presence in a product is detectable, standardized sensory evaluation methods are used.

This is a discriminative test to determine if a sensory difference exists between two samples.[9][13]

-

Objective: To determine if a product with added γ-octalactone is perceptibly different from a control product.

-

Methodology:

-

Panelists: A panel of 20-40 untrained or trained assessors is typically used.

-

Sample Preparation: Prepare two sets of samples: a control (A) and the test sample with γ-octalactone (B).

-

Presentation: Each panelist receives three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order is randomized across panelists.[2]

-

Evaluation: Panelists are instructed to taste or smell each sample from left to right and identify the "odd" or "different" sample.

-

Data Analysis: The number of correct identifications is tallied. Statistical tables (based on the binomial distribution) are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).[2]

-

This method provides a detailed sensory profile of a product.[7][11]

-

Objective: To identify and quantify the specific sensory attributes of γ-octalactone.

-

Methodology:

-

Panelists: A small panel of 8-15 highly trained assessors is required. Training can take 40-120 hours.[11]

-

Vocabulary Development: In initial sessions, panelists are presented with γ-octalactone at various concentrations and collectively develop a list of descriptive terms (e.g., "coconut," "creamy," "peach," "waxy," "sweet").

-

Scaling and Training: Panelists are trained to use an intensity scale (e.g., a 15-point scale or an unstructured line scale) to rate the intensity of each attribute. Reference standards may be used to anchor the scale points.

-

Evaluation: In individual booths, panelists rate the intensity of each attribute for the test sample. The evaluations are done independently and typically replicated.

-

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. The results are often visualized as a "spider web" plot to show the sensory profile.

-

Applications in Research and Drug Development

This compound's utility extends beyond the flavor and fragrance industry into scientific research and development.

-

Chiral Synthesis: As a chiral molecule, γ-octalactone can serve as a starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products.

-

Insect Attractant Research: It has been identified as a component of fruit aromas that can act as a kairomone, attracting certain insect species.[10] This makes it a subject of interest in the development of environmentally friendly pest management strategies.

-

Metabolite Studies: this compound is a known metabolite in various biological systems, including mammals and fungi.[4] Studying its formation and degradation can provide insights into metabolic pathways.

-

Flavor Chemistry: In food science, research continues to explore how γ-octalactone interacts with other food components to create complex flavor profiles and how its formation is affected by processing and storage conditions.[10]

Conclusion

This compound is a multifaceted compound with significant industrial and research applications. Its well-defined chemical structure and characteristic sensory properties make it a staple in the flavor and fragrance industries. The availability of both chemical and biotechnological synthesis routes provides flexibility in its production. For researchers and drug development professionals, its stable lactone structure offers a valuable scaffold for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective application and for exploring its full potential in various scientific disciplines.

References

- 1. Nanjing Yuance Industry & Trade Co., Ltd. [njyuance.cn]

- 2. Triangle Test [sensorysociety.org]

- 3. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Descriptive Sensory Analysis | Center for Dairy Research [cdr.wisc.edu]

- 8. ScenTree - this compound (CAS N° 104-50-7) [scentree.co]

- 9. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 12. ctv-jve-journal.org [ctv-jve-journal.org]

- 13. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide to the Natural Occurrence of Gamma-Octalactone in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of gamma-octalactone, a significant aroma compound, in various fruits. The document details its quantitative presence, outlines experimental protocols for its analysis, and describes its biosynthetic origins.

Introduction

This compound (γ-octalactone) is a naturally occurring lactone that imparts a characteristic sweet, creamy, and coconut-like aroma with fruity undertones to a variety of fruits. As a key volatile organic compound (VOC), its presence and concentration are crucial in defining the flavor profile and consumer acceptability of many fruit species. Beyond its role in flavor, the study of this compound and other lactones is pertinent to understanding fruit ripening processes, post-harvest quality, and the biochemical pathways that contribute to the complex aroma profiles of fruits. This guide serves as a technical resource for professionals engaged in flavor chemistry, food science, and natural product research.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit, influenced by factors such as ripeness, growing conditions, and post-harvest handling. The following table summarizes the available quantitative data on the presence of this compound in select fruits. It is important to note that for some fruits, while this compound is a known volatile component, specific quantitative data is not always available in the literature, with many studies focusing on the more abundant gamma-decalactone.

| Fruit Species | Cultivar/Variety | Concentration of this compound | Reference(s) |

| Mango (Mangifera indica) | Sonpari, Alphonso, Jamadar | 0.19% to 2.06% of total volatile components | [1] |

| Guiya (China) | Highest concentration among 25 cultivars studied (relative content not specified) | [2] | |

| Pineapple (Ananas comosus) | Josapine | 0.29% relative content of total volatiles | [3] |

| Peach (Prunus persica) | Yuandong | 0.235% of total volatile components | [4] |

| Apricot (Prunus armeniaca) | Not Specified | Present as a volatile compound; specific quantitative data not readily available in reviewed literature. | [5] |

| Strawberry (Fragaria x ananassa) | Not Specified | Present as a volatile compound; specific quantitative data not readily available in reviewed literature. | |

| Cape Gooseberry (Physalis peruviana) | Not Specified | 3.64% of total volatile components |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex fruit matrices requires robust analytical methodologies. The two most common approaches are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis, and Solvent Extraction for a broader range of compounds.

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound from the headspace of a fruit sample.

3.1.1. Sample Preparation

-

Homogenization: Immediately after harvesting or acquisition, wash the fruit and separate the edible portion. To halt enzymatic activity, flash-freeze the fruit tissue in liquid nitrogen.

-

Grinding: Grind the frozen fruit tissue into a fine, homogenous powder using a pre-chilled grinder or a mortar and pestle.

-

Storage: Store the powdered fruit sample in an airtight container at -80°C until analysis to prevent degradation of volatile compounds.

3.1.2. HS-SPME Procedure

-

Vial Preparation: Weigh approximately 2-5 g of the frozen fruit powder into a 20 mL headspace vial.

-

Matrix Modification (Optional): To enhance the release of volatiles, add 1-2 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the aqueous phase.

-

Internal Standard Spiking: For accurate quantification, add a known amount of an appropriate internal standard to the vial. A deuterated analog of this compound or a compound with similar chemical properties not naturally present in the fruit, such as gamma-nonalactone, can be used.

-

Equilibration: Seal the vial with a PTFE/silicone septum and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatiles into the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature and agitation.

3.1.3. GC-MS Analysis

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography (GC) Parameters:

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating lactones.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, ramp up to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification to improve sensitivity.

-

3.1.4. Identification and Quantification

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by searching against a mass spectral library (e.g., NIST, Wiley).

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This method is suitable for a broader range of compounds and can be used when higher sample capacity is needed.

3.2.1. Extraction Procedure

-

Sample Preparation: Weigh 10-20 g of the homogenized frozen fruit powder into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the selected internal standard.

-

Solvent Addition: Add an appropriate organic solvent or solvent mixture, such as dichloromethane or a 2:1 (v/v) mixture of pentane and diethyl ether. Use a solvent-to-sample ratio of approximately 2:1 (v/v).

-

Extraction: Vigorously shake or vortex the mixture for 30-60 minutes. Sonication can also be employed to enhance extraction efficiency.

-

Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the organic and aqueous/solid phases.

-

Collection: Carefully collect the organic supernatant. Repeat the extraction process on the remaining residue two more times and combine the organic extracts.

-

Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

3.2.2. GC-MS Analysis

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system using the same parameters as described in the HS-SPME protocol (Section 3.1.3).

3.2.3. Identification and Quantification

-

Follow the same procedure for identification and quantification as outlined in the HS-SPME protocol (Section 3.1.4).

Biosynthesis of this compound

The biosynthesis of gamma-lactones in plants is intrinsically linked to lipid metabolism, specifically the β-oxidation of fatty acids. While the complete enzymatic pathway for this compound has not been fully elucidated in all fruit species, a putative pathway can be proposed based on the known mechanisms of lactone formation. The pathway begins with an eight-carbon fatty acid, octanoic acid, or a longer-chain fatty acid that is shortened via β-oxidation.

The key steps are believed to be:

-

Activation: The fatty acid is activated to its coenzyme A (CoA) thioester.

-

Hydroxylation: A key step is the hydroxylation of the fatty acid chain at the γ-carbon (C-4) position. This is likely catalyzed by a cytochrome P450 monooxygenase.

-

Chain Shortening (if necessary): If the precursor is a longer-chain fatty acid, it undergoes cycles of β-oxidation until a 4-hydroxyoctanoyl-CoA intermediate is formed.

-

Lactonization: The 4-hydroxyoctanoyl-CoA is then hydrolyzed to 4-hydroxyoctanoic acid. This hydroxy acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of this compound.

Visualizations

Caption: Generalized experimental workflow for the analysis of this compound in fruits.

Caption: Putative biosynthetic pathway of this compound from a fatty acid precursor.

References

- 1. mdpi.com [mdpi.com]

- 2. Profiling Taste and Aroma Compound Metabolism during Apricot Fruit Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Characterization of the key aroma compounds in apricots (Prunus armeniaca) by application of the molecular sensory science concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Biosynthesis of γ-Octalactone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Octalactone is a crucial aroma compound found in many fruits, contributing characteristic sweet, creamy, and coconut-like notes. Understanding its biosynthesis is of significant interest for the flavor and fragrance industry, as well as for the development of crops with enhanced sensory profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of γ-octalactone in plants. Drawing parallels from the more extensively studied γ-decalactone, this document outlines the precursor molecules, key enzymatic steps, and regulatory aspects of γ-octalactone formation. Detailed experimental protocols for the investigation of this pathway and a summary of available quantitative data are also presented to facilitate further research in this area.

Introduction

γ-Lactones are a class of volatile organic compounds that contribute significantly to the aroma of many fruits, including peaches, apricots, and mangoes.[1][2] Among these, γ-octalactone imparts a distinct coconut and fruity fragrance. The production of γ-octalactone in plants is known to increase during fruit ripening, suggesting a tightly regulated biosynthetic process.[3] While the complete pathway has not been fully elucidated in any single plant species, a consensus is emerging based on studies of related lactones and the identification of key enzymes. This guide synthesizes the current understanding of γ-octalactone biosynthesis, providing a framework for future research and metabolic engineering efforts.

Proposed Biosynthetic Pathway of γ-Octalactone

The biosynthesis of γ-octalactone is believed to originate from the fatty acid metabolic pathway. The core process involves the hydroxylation of a C18 unsaturated fatty acid, followed by chain shortening via β-oxidation to yield a C8 hydroxy fatty acid, which subsequently undergoes intramolecular esterification (lactonization) to form the final γ-octalactone.

Precursor Molecules

Unsaturated fatty acids, particularly linoleic acid and linolenic acid, are considered the primary precursors for lactone biosynthesis in plants.[3][4] The initial step involves the oxygenation of these fatty acids.

Key Enzymatic Steps

The conversion of fatty acids to γ-octalactone is a multi-step process catalyzed by several enzyme families:

-

Lipoxygenase (LOX): The pathway is initiated by the action of lipoxygenase, specifically the 9-lipoxygenase (9-LOX) isoform.[5][6] 9-LOX introduces a hydroperoxy group at the 9th carbon of the fatty acid chain, producing 9-hydroperoxy fatty acids.

-

Hydroperoxide Lyase (HPL) and Peroxygenase (PGX): The resulting hydroperoxides can be further metabolized. While HPL can cleave the molecule to produce shorter-chain aldehydes and alcohols (the "green note" volatiles), the pathway towards lactones is thought to involve a peroxygenase (PGX) or an epoxide hydrolase (EH).[4][5] These enzymes convert the hydroperoxy fatty acid into a hydroxy or epoxy fatty acid.

-

β-Oxidation: The hydroxylated C18 fatty acid then enters the peroxisomal β-oxidation pathway. This process involves a cycle of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units. A key enzyme in this process is Acyl-CoA Oxidase (ACX) , whose activity has been correlated with lactone production in peach.[7] After several cycles of β-oxidation, a 4-hydroxyoctanoyl-CoA intermediate is formed.

-

Lactonization: The final step is the intramolecular cyclization of 4-hydroxyoctanoic acid to form the stable five-membered ring of γ-octalactone. This lactonization can occur spontaneously at the acidic pH of the fruit cell vacuole or may be facilitated by an yet unidentified enzyme. Interestingly, a specific Alcohol Acyltransferase (AAT) , PpAAT1, has been shown to be crucial for γ-decalactone formation in peach, suggesting a potential enzymatic role in the final lactonization step for other γ-lactones as well.[8]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of γ-octalactone from linoleic acid.

Quantitative Data

Quantitative data specifically for the biosynthesis of γ-octalactone in plants is limited in the scientific literature. However, studies on related lactones and the expression of key enzymes provide valuable insights. The following table summarizes relevant quantitative information.

| Parameter | Plant/Cultivar | Value/Observation | Reference |

| γ-Octalactone Concentration | Peach (Prunus persica) | Increases during fruit ripening. | [3] |

| Gene Expression (PpLOX1, PpLOX4) | Peach (Prunus persica) | Upregulated by ethylene during ripening, correlating with lactone production. | [3] |

| Gene Expression (PpACX1) | Peach (Prunus persica) | Highly correlated with γ-decalactone accumulation. | [7] |

| Enzyme Activity (Acyl-CoA Oxidase) | Peach (Prunus persica) | Highly correlated with γ-decalactone accumulation. | [7] |

| Gene Expression (Mi9LOX) | Mango (Mangifera indica) | Higher expression in high-lactone cultivars. | [6] |

| Gene Expression (MiEH2) | Mango (Mangifera indica) | Over-expression leads to increased γ-hexalactone. | [6] |

Experimental Protocols

Investigating the biosynthesis of γ-octalactone requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of γ-Octalactone from Plant Tissue

This protocol describes the extraction of volatile compounds, including γ-octalactone, from fruit tissue for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fruit tissue (e.g., peach mesocarp)

-

Liquid nitrogen

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Internal standard (e.g., ethyl nonanoate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Freeze a known weight of fruit tissue (e.g., 5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add a saturated NaCl solution (10 mL).

-

Add the internal standard to the mixture.

-

Add dichloromethane (5 mL) and vortex vigorously for 2 minutes to extract the volatile compounds.

-

Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

-

Carefully collect the lower organic phase (dichloromethane) and transfer it to a new tube.

-

Repeat the extraction of the aqueous phase with another 5 mL of dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

Analyze a 1 µL aliquot of the concentrated extract by GC-MS.

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: 40°C for 2 min, then ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-350

Enzyme Assay for Lipoxygenase (LOX) Activity

This spectrophotometric assay measures the activity of LOX by monitoring the formation of conjugated dienes from a fatty acid substrate.

Materials:

-

Plant tissue extract (protein extract)

-

Sodium phosphate buffer (0.1 M, pH 6.5)

-

Linoleic acid substrate solution (10 mM in ethanol, diluted 1:9 with buffer before use)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.9 mL of sodium phosphate buffer and 100 µL of the linoleic acid substrate solution in a cuvette.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 50 µL of the plant protein extract.

-

Immediately monitor the increase in absorbance at 234 nm for 3 minutes.

-

Calculate the enzyme activity based on the initial rate of change in absorbance, using an extinction coefficient of 25,000 M⁻¹cm⁻¹ for the hydroperoxide product.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of candidate genes involved in γ-octalactone biosynthesis.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase.

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, a reference gene (e.g., actin or ubiquitin), no-template controls, and no-reverse-transcriptase controls.

-

Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biosynthesis of γ-octalactone in plants.

References

- 1. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]

- 2. This compound | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Expression of genes associated with aroma formation derived from the fatty acid pathway during peach fruit ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gsartor.org [gsartor.org]

- 6. Isolation and characterization of 9-lipoxygenase and epoxide hydrolase 2 genes: Insight into lactone biosynthesis in mango fruit (Mangifera indica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA oxidase 1 is involved in γ-decalactone release from peach (Prunus persica) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Essence of Coconut: A Technical Guide to the Discovery and History of Gamma-Octalactone

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Gamma-octalactone, a key aroma compound with a characteristic creamy, coconut-like fragrance, has a rich history intertwined with the development of flavor and fragrance chemistry. This technical guide delves into the discovery, synthesis, and sensory perception of this fascinating molecule, providing a comprehensive resource for professionals in research and development.

Discovery and Natural Occurrence

While the precise date and individual credited with the initial discovery of this compound remain elusive in historical records, the broader understanding of lactones as significant contributors to the flavor of fruits and dairy products emerged in the mid-19th century. The term "lactone" was first coined in 1844 by the French chemist Théophile-Jules Pelouze from his work on lactic acid derivatives.[1] It was later, in 1880, that the German chemist Wilhelm Rudolph Fittig expanded the definition to encompass all intramolecular carboxylic esters.[1] The systematic investigation of flavor components in the early 20th century, driven by the burgeoning food and perfume industries, led to the identification of numerous volatile compounds, including lactones, from natural sources.

This compound is a naturally occurring compound found in a variety of fruits, dairy products, and even some spirits. Its presence has been identified in apricots, peaches, pineapples, mangoes, raspberries, and blackberries, where it contributes to their characteristic sweet and fruity notes.[2][3] It is also a component of the aroma profile of butter and milk.[3] Despite its strong coconut-like aroma, it is not a primary constituent of coconuts themselves, where other lactones like gamma-nonalactone and delta-lactones are more prominent.[4] The concentration of this compound in these natural sources is often very low, making direct extraction for commercial purposes impractical and leading to the development of synthetic and biosynthetic production methods.[5]

Physicochemical and Spectroscopic Data

This compound, with the chemical formula C₈H₁₄O₂, is a colorless to pale yellow oily liquid at room temperature.[6] It is characterized by its distinct sweet, creamy, and coconut-like aroma. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-Butyloxolan-2-one | [7] |

| Synonyms | 4-Octanolide, γ-Octanoic lactone | [7] |

| CAS Number | 104-50-7 | [7] |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.20 g/mol | [7] |

| Boiling Point | 234 °C | [2] |

| Density | 0.970 - 0.980 g/cm³ | [2] |

| Refractive Index | 1.443 - 1.447 | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Soluble in ethanol and oils; sparingly soluble in water. | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | A peak around 4.5 ppm corresponding to the proton on the carbon bearing the ester oxygen. Multiplets in the range of 0.9-2.6 ppm for the remaining protons. | [8] |

| ¹³C NMR | A peak around 177 ppm for the carbonyl carbon. A peak around 80 ppm for the carbon attached to the ester oxygen. Several peaks in the aliphatic region for the other carbon atoms. | [9] |

| Mass Spectrometry (EI-MS) | A base peak at m/z 85, corresponding to the cleavage of the butyl side chain. Other significant fragments at m/z 29, 41, and 56. | [7] |

Key Experiments and Methodologies

The characterization and production of this compound have been advanced through various key experimental techniques, from its synthesis in the laboratory to its isolation from natural products and its sensory evaluation.

Chemical Synthesis

Several synthetic routes have been developed for the production of this compound.

A classical approach involves the reaction of 1,2-epoxyhexane with the sodium salt of diethyl malonate. The resulting intermediate is then saponified and decarboxylated to yield 4-hydroxyoctanoic acid, which undergoes spontaneous lactonization to form this compound.

Experimental Protocol: Synthesis from 1,2-Epoxyhexane and Diethyl Malonate (Generalized)

-

Alkylation: Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl malonate is added dropwise to the cooled solution to form the sodium salt. 1,2-Epoxyhexane is then added, and the mixture is refluxed to facilitate the ring-opening and alkylation reaction.

-

Saponification and Decarboxylation: The resulting ester is saponified by refluxing with a solution of sodium hydroxide. The mixture is then acidified, typically with sulfuric acid, and heated to induce decarboxylation of the malonic acid derivative, yielding 4-hydroxyoctanoic acid.

-

Lactonization and Purification: The 4-hydroxyoctanoic acid is extracted with a suitable organic solvent (e.g., diethyl ether). The solvent is removed, and the crude product is purified by distillation under reduced pressure to yield this compound.

Caption: Synthesis of γ-Octalactone from 1,2-Epoxyhexane.

Biotechnological Production

The increasing demand for natural flavor compounds has driven the development of biotechnological routes for this compound production. This often involves the use of microorganisms, such as yeasts and fungi, to convert suitable substrates into the desired lactone.

Experimental Protocol: Fermentation using Mucor circinelloides (Generalized)

-

Inoculum Preparation: A culture of Mucor circinelloides is grown in a suitable nutrient broth to obtain a mature inoculum.

-

Fermentation: The inoculum is transferred to a larger fermenter containing a nutrient-rich medium. The culture is allowed to establish under controlled conditions of temperature, pH, and aeration.

-

Substrate Addition and Biotransformation: A suitable precursor, such as ethyl octanoate, is added to the fermentation broth. The microorganism hydroxylates the substrate at the gamma position, leading to the formation of 4-hydroxyoctanoic acid.

-

Lactonization and Extraction: The 4-hydroxyoctanoic acid spontaneously lactonizes to this compound in the acidic fermentation medium. The lactone is then extracted from the broth using a suitable solvent (e.g., methylene chloride).

-

Purification: The extracted this compound is purified by distillation.[5]

Caption: Biotechnological Production of γ-Octalactone.

Isolation from Natural Sources and Analysis

The analysis of this compound in natural products typically involves extraction of the volatile fraction followed by gas chromatography (GC) techniques.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Fruit Volatiles (Generalized)

-

Sample Preparation: A known amount of the fruit sample is homogenized.

-

HS-SPME: The homogenized sample is placed in a sealed vial and heated to a specific temperature to release volatile compounds into the headspace. A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

-

Quantification: Quantification of this compound is achieved by using an internal standard and creating a calibration curve.

Sensory Perception and Signaling Pathway

The perception of this compound's characteristic coconut aroma is initiated by its interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins.

The precise olfactory receptor responsible for the detection of this compound has not yet been definitively identified, a common challenge in the field of olfaction research known as "deorphanization." However, the general mechanism of odor perception is well-established.

Signaling Pathway of Olfaction

-

Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor.

-

Conformational Change: This binding induces a conformational change in the GPCR.

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein (Gαβγ), causing the Gα subunit to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The activated Gα subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels in the olfactory neuron's membrane.

-

Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) through these channels depolarizes the neuron, generating an action potential.

-

Signal Transmission: This electrical signal is transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the specific odor.

Caption: Olfactory Signaling Pathway for Odorant Perception.

Conclusion

This compound stands as a testament to the intricate chemistry of natural flavors. From its subtle presence in fruits to its large-scale production for the food and fragrance industries, its journey from discovery to application highlights the synergy of organic chemistry, biotechnology, and sensory science. The ongoing research into its specific olfactory receptor and biosynthetic pathways promises to further unravel the complexities of flavor perception and open new avenues for the creation of novel and natural aroma compounds. This guide provides a foundational understanding of this important molecule, serving as a valuable resource for scientists and researchers in the field.

References

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. ScenTree - this compound (CAS N° 104-50-7) [scentree.co]

- 3. ez.restek.com [ez.restek.com]

- 4. researchgate.net [researchgate.net]

- 5. WO1989012104A1 - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]

- 6. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 7. This compound | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gamma-Octanoic lactone(104-50-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

gamma-octalactone CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of gamma-octalactone (γ-octalactone), a significant lactone in the flavor, fragrance, and potentially pharmaceutical industries. This document covers its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols, presented in a format tailored for technical experts.

Chemical Identity and Synonyms

This compound is a cyclic ester, specifically a gamma-lactone, with a butyl group at the 5th position of the oxolan-2-one ring.[1][2] Its unique structure imparts a characteristic creamy, coconut-like aroma with sweet, fruity undertones.[3][4]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym | Reference |

| γ-Octalactone | [3] |

| 5-Butyldihydro-2(3H)-furanone | [3] |

| 4-Octanolide | [3] |

| 4-Hydroxyoctanoic acid lactone | [3] |

| gamma-Butyl-gamma-butyrolactone | [3] |

| Octano-1,4-lactone | [6] |

| 5-butyl tetrahydro-2-furanone | [6] |

| 4-butyl-4-hydroxybutyric acid lactone | [7] |

| Octan-4-olide | [3] |

| FEMA No. 2796 | [3] |

| EINECS 203-208-1 | [7] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Creamy, coconut-like, fruity | [3][4] |

| Boiling Point | 234 °C | [6] |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 | |

| Flash Point | >111 °C | [6] |

| Solubility | Soluble in alcohol, slightly soluble in water | [3] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference |

| Mass Spectrometry (EI-MS) | Major fragments at m/z 85, 29, 27, 41, 56 | [1] |

| Infrared (IR) Spectroscopy | Data available for FTIR (neat) and vapor phase | [1] |

| ¹H NMR (CDCl₃) | Signals at approx. 4.49, 2.53, 2.34, 1.86, 1.73, 1.61, 1.41, 0.92 ppm | |

| ¹³C NMR | Data available | [1] |

Synthesis of this compound

This compound can be produced through both chemical synthesis and biotechnological routes. The choice of method often depends on the desired stereochemistry and the "natural" labeling requirements for food and fragrance applications.

Chemical Synthesis

One common method for the chemical synthesis of this compound is the acid-catalyzed intramolecular esterification of 4-hydroxyoctanoic acid.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyoctanoic acid in a suitable non-polar solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid (H₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Caption: Chemical synthesis workflow for this compound.

Biotechnological Production

The yeast Yarrowia lipolytica is a well-established host for the biotechnological production of various lactones, including gamma-decalactone, from fatty acid precursors.[8][9] A similar biotransformation process can be applied for the production of this compound.

-

Pre-culture Preparation: Inoculate a single colony of Yarrowia lipolytica into a sterile yeast extract-peptone-glucose (YPG) medium. Incubate at 28°C with shaking (e.g., 200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.[1]

-

Fermentation Medium: Prepare a suitable fermentation medium in a bioreactor. The medium should contain a carbon source, a nitrogen source, and essential minerals.

-

Inoculation: Inoculate the bioreactor with the pre-culture to a desired initial optical density (e.g., OD₆₀₀ of 0.5).

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 6.0). Ensure adequate aeration and agitation to maintain dissolved oxygen levels.[1]

-

Substrate Feeding: Implement a fed-batch strategy by feeding a precursor substrate, such as an appropriate C8 fatty acid or its ester, to the fermentation broth. This helps to avoid substrate toxicity.[1]

-

Product Recovery: After the desired fermentation time, harvest the broth. The this compound can be recovered from the broth using liquid-liquid extraction with a suitable organic solvent.

-

Purification: The extracted product can be purified using chromatographic techniques or distillation.

Caption: Workflow for the biotechnological production of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound in various matrices due to its high sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation (Liquid-Liquid Extraction):

-

For liquid samples (e.g., beverages), mix a known volume with an equal volume of a suitable organic solvent (e.g., dichloromethane).

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Collect the organic layer containing the extracted this compound.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., HP-INNOWax), is recommended.[10]

-

Injector: Operate in splitless mode at a temperature of 250°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 3-5°C/min to 220-240°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.[11]

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended, monitoring the characteristic ion at m/z 85.[12] For identification, a full scan mode (e.g., m/z 40-350) can be used.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

An internal standard, such as an isotopically labeled analog or a different lactone (e.g., gamma-nonalactone), should be used for accurate quantification.[10]

-

Caption: Analytical workflow for the quantification of this compound.

Safety and Regulatory Information

This compound is "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent in food by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3] It is also used as a fragrance ingredient.[4] For professionals in drug development, it is important to note that while it has a good safety profile for its established uses, comprehensive toxicological data for pharmaceutical applications may be required. It is not found to be genotoxic and is not considered a skin sensitizer.[13]

Applications and Relevance to Drug Development

Currently, this compound is primarily utilized in the food and fragrance industries.[4] Its pleasant sensory characteristics and GRAS status could make it a candidate for use as a flavoring excipient in oral drug formulations to improve patient compliance, particularly in pediatric medicines. Its potential as an inhibitor of fatty acid synthesis may also warrant further investigation for therapeutic applications.[14] However, its primary relevance to drug development professionals at present lies in its well-characterized properties and safety profile as a potential formulation component.

References

- 1. benchchem.com [benchchem.com]

- 2. ewg.org [ewg.org]

- 3. This compound | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 5. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 6. ScenTree - this compound (CAS N° 104-50-7) [scentree.co]

- 7. SID 134972878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. This compound | 104-50-7 | FO03392 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Octalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Octalactone is a naturally occurring chiral molecule and a significant contributor to the characteristic aromas of many fruits and dairy products. This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-octalactone, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and analysis, and visualizes a potential biological signaling pathway.

Chemical Identity and Physical Properties

γ-Octalactone, systematically named 5-butyldihydro-2(3H)-furanone, is a γ-lactone carrying a butyl substituent at the 5-position.[1] It is a colorless to pale yellow, oily liquid with a characteristic sweet, creamy, and coconut-like odor.[2][3] It is found in various fruits such as peaches and apricots, as well as in some dairy products.[4]

Table 1: Chemical Identifiers for γ-Octalactone

| Identifier | Value |

| IUPAC Name | 5-butyloxolan-2-one[1] |

| Synonyms | 4-Hydroxyoctanoic acid lactone, γ-Octanoic lactone, 5-Butyldihydro-2(3H)-furanone[1] |

| CAS Number | 104-50-7[1] |

| Molecular Formula | C₈H₁₄O₂[1] |

| Molecular Weight | 142.20 g/mol [1] |

| InChI | InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3[1] |

| InChIKey | IPBFYZQJXZJBFQ-UHFFFAOYSA-N[1] |

| SMILES | CCCCC1CCC(=O)O1[1] |

Table 2: Physical Properties of γ-Octalactone

| Property | Value |

| Appearance | Colorless to pale yellow, oily liquid[5] |

| Odor | Sweet, creamy, coconut-like[2][3] |

| Boiling Point | 234 °C at 760 mmHg[6] |

| Melting Point | 91 °C[5][7] |

| Density | 0.970–0.984 g/cm³ at 25 °C[8][9] |

| Refractive Index (n²⁰/D) | 1.443–1.447[1][8] |

| Vapor Pressure | 0.041 mmHg at 25 °C (estimated)[2] |

| Water Solubility | Slightly soluble (3632 mg/L at 25 °C, estimated)[2] |

| Solubility in Organic Solvents | Soluble in ethanol and oils[2] |

| logP (o/w) | 1.432 (estimated)[2] |

Chemical Reactivity and Stability

γ-Octalactone is stable under normal storage conditions, preferably in a cool, dry place in tightly sealed containers, protected from heat and light.[2] It is incompatible with strong oxidizing agents, strong bases, and strong acids.[10] When heated to decomposition, it may emit toxic fumes.[10]

Spectral Data

The structural elucidation of γ-octalactone is supported by various spectroscopic techniques.

Table 3: Key Spectral Data for γ-Octalactone

| Technique | Key Peaks/Shifts |

| Infrared (IR) Spectroscopy | Characteristic absorptions for a γ-lactone include a strong C=O stretching vibration around 1770-1750 cm⁻¹ and C-O stretching vibrations in the 1300-1000 cm⁻¹ region.[11][12][13][14] |

| ¹H NMR Spectroscopy | Approximate chemical shifts (δ) in CDCl₃: 4.5 (m, 1H, -CH-O-), 2.5-2.2 (m, 2H, -CH₂-C=O), 1.9-1.3 (m, 8H, alkyl chain protons), 0.9 (t, 3H, -CH₃).[15] |

| ¹³C NMR Spectroscopy | Approximate chemical shifts (δ) in CDCl₃: 177 (C=O), 80 (-CH-O-), 35, 29, 28, 25, 22 (alkyl chain carbons), 14 (-CH₃).[16][17][18][19] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum typically shows a prominent fragment ion at m/z 85, corresponding to the loss of the butyl side chain.[1] |

Experimental Protocols

Chemical Synthesis: Intramolecular Esterification of 4-Hydroxyoctanoic Acid

This protocol describes a general procedure for the synthesis of γ-octalactone via the acid-catalyzed intramolecular cyclization of 4-hydroxyoctanoic acid.

Caption: A generalized workflow for the quantification of γ-octalactone using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler vials

-

Dichloromethane (HPLC grade)

-

Internal standard (e.g., γ-nonalactone)

-

γ-Octalactone analytical standard

Procedure:

-

Sample Preparation:

-

To a known volume of the liquid sample, add a known amount of the internal standard (e.g., γ-nonalactone).

-

Perform a liquid-liquid extraction with dichloromethane.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it to a final volume.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for γ-octalactone (e.g., m/z 85) and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of γ-octalactone and a constant concentration of the internal standard.

-

Analyze the standards and samples under the same GC-MS conditions.

-

Construct a calibration curve by plotting the ratio of the peak area of γ-octalactone to the peak area of the internal standard against the concentration of γ-octalactone.

-

Determine the concentration of γ-octalactone in the samples from the calibration curve.

-

Biological Activity and Signaling Pathways

While γ-octalactone is primarily known for its sensory properties, emerging research on similar lactone structures suggests potential roles in cell-to-cell communication, particularly in microorganisms.

Fungal Quorum Sensing

Quorum sensing is a cell-density-dependent communication mechanism used by microorganisms to coordinate gene expression. [20][21][22][23]Studies on the closely related γ-heptalactone have shown that it acts as a quorum-sensing molecule in the fungus Aspergillus nidulans, regulating growth and secondary metabolite production. [21][24]It is plausible that γ-octalactone could function similarly in other fungal species. A generalized fungal quorum-sensing pathway initiated by a γ-lactone is depicted below.

Proposed Fungal Quorum Sensing Pathway for γ-Lactones

Caption: A representative model for a γ-lactone-mediated quorum-sensing pathway in fungi.

Olfactory Signaling

The perception of γ-octalactone's aroma is mediated by olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. [25][26][27][28][29][30][31]The binding of γ-octalactone to a specific olfactory receptor initiates a signal transduction cascade, leading to the perception of its characteristic scent.

Generalized Olfactory Signaling Pathway

Caption: A simplified diagram of the G-protein coupled olfactory signaling pathway.

Toxicological Profile

γ-Octalactone is generally recognized as safe for its intended use in food and fragrances.

Table 4: Toxicological Data for γ-Octalactone

| Endpoint | Value |

| Acute Oral LD₅₀ (rat) | >5000 mg/kg [32] |

| Acute Dermal LD₅₀ (rabbit) | >5000 mg/kg [10] |

| Skin Irritation | Causes skin irritation. [2] |

| Eye Irritation | Irritating to eyes. [2] |

| Sensitization | No sensitizing effects known. [33] |

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of γ-octalactone, along with practical experimental protocols and insights into its potential biological roles. The compiled data and visualizations serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its specific biological activities, particularly in the context of cell-to-cell signaling, may unveil novel applications in drug development and biotechnology.

References

- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 104-50-7 [thegoodscentscompany.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. ScenTree - this compound (CAS N° 104-50-7) [scentree.co]

- 5. This compound|lookchem [lookchem.com]

- 6. g-Octalactone = 97 , FCC, FG 104-50-7 [sigmaaldrich.com]

- 7. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 8. GAMMA OCTALACTONE | Chemtex USA [chemtexusa.com]

- 9. directpcw.com [directpcw.com]

- 10. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. hmdb.ca [hmdb.ca]

- 16. spectrabase.com [spectrabase.com]

- 17. gamma-Nonanolactone (104-61-0) 13C NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Gregatins, a Group of Related Fungal Secondary Metabolites, Inhibit Aspects of Quorum Sensing in Gram-Negative Bacteria [frontiersin.org]